molecular formula C25H21NO10P2 B1603377 Phenolphthalein diphosphate pyridine salt CAS No. 267240-23-3

Phenolphthalein diphosphate pyridine salt

Cat. No.: B1603377
CAS No.: 267240-23-3
M. Wt: 557.4 g/mol
InChI Key: DBXHFBVMRQOQKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein diphosphate pyridine salt can be synthesized through the reaction of phenolphthalein with phosphoric acid in the presence of pyridine . The reaction typically involves the following steps:

  • Dissolution of phenolphthalein in an appropriate solvent.
  • Addition of phosphoric acid to the solution.
  • Introduction of pyridine to the reaction mixture.
  • Stirring the mixture under controlled temperature and pH conditions until the reaction is complete.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein diphosphate pyridine salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release phenolphthalein and phosphoric acid.

    Oxidation and Reduction: It can participate in redox reactions under specific conditions.

    Substitution: The pyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.

    Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

    Substitution: Involves nucleophiles like amines or thiols under controlled temperature and pH.

Major Products

    Hydrolysis: Phenolphthalein and phosphoric acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

    Substitution: Substituted phenolphthalein derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenolphthalein diphosphate pyridine salt involves its hydrolysis by phosphatases to release phenolphthalein, which undergoes a color change. This colorimetric change is used to quantify the activity of phosphatases in various assays . The molecular targets include acid and alkaline phosphatases, which catalyze the hydrolysis of the diphosphate group .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O10P2.C5H5N/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;1-2-4-6-5-3-1/h1-12H,(H2,22,23,24)(H2,25,26,27);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXHFBVMRQOQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584962
Record name (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267240-23-3
Record name (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenolphthalein diphosphate pyridine salt
Reactant of Route 2
Phenolphthalein diphosphate pyridine salt
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Phenolphthalein diphosphate pyridine salt
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Phenolphthalein diphosphate pyridine salt
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Reactant of Route 5
Phenolphthalein diphosphate pyridine salt
Reactant of Route 6
Phenolphthalein diphosphate pyridine salt

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